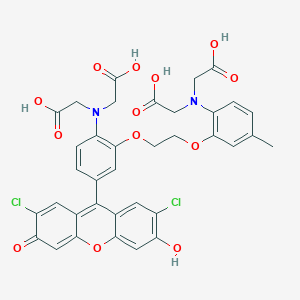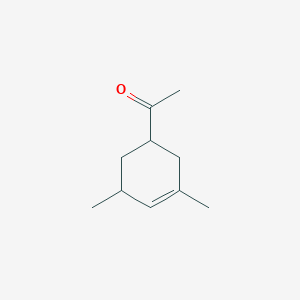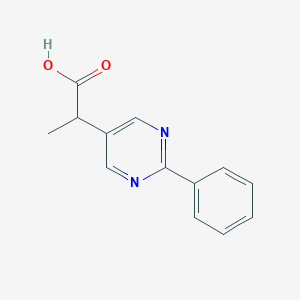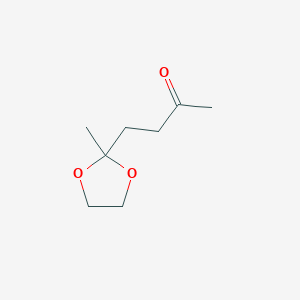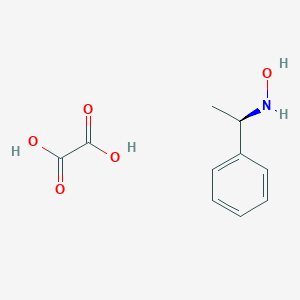
(R)-N-(1-Phenylethyl)hydroxylamine oxalate
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of hydroxylamine derivatives and related compounds involves various chemical reactions that are key to understanding the formation and manipulation of (R)-N-(1-Phenylethyl)hydroxylamine oxalate. Hydroxylamines are intermediates in the nitrogen cycle, with enzymatic steps involving their conversion into nitrites and other nitrogenous compounds, highlighting their significance in both natural processes and synthetic chemistry (Soler-Jofra, Pérez, & van Loosdrecht, 2020).
Molecular Structure Analysis
The molecular structure of (R)-N-(1-Phenylethyl)hydroxylamine oxalate and related hydroxylamine compounds plays a crucial role in their chemical behavior and interactions. These structures are characterized by their hydroxylamine functional groups, which are central to their reactivity and biological activity, as seen in various hydroxylamine derivatives and their antioxidant properties, demonstrating the importance of structural features in their activity (Razzaghi-Asl et al., 2013).
Chemical Reactions and Properties
Hydroxylamine derivatives, including (R)-N-(1-Phenylethyl)hydroxylamine oxalate, participate in a wide range of chemical reactions. These reactions are pivotal in the nitrogen cycle and in synthetic applications, where hydroxylamine acts as an intermediate in the formation of nitrites and other nitrogenous compounds. The reactivity of hydroxylamine with other chemical species underlines its utility in various chemical transformations (Soler-Jofra, Pérez, & van Loosdrecht, 2020).
Physical Properties Analysis
The physical properties of hydroxylamine derivatives, including solubility, melting point, and stability, are influenced by their molecular structure. These properties are crucial for the practical application and handling of these compounds in various chemical processes and applications. Understanding the physical properties is essential for optimizing the conditions under which these compounds are synthesized, stored, and utilized in chemical reactions.
Chemical Properties Analysis
The chemical properties of (R)-N-(1-Phenylethyl)hydroxylamine oxalate, such as its reactivity with other chemical species, its role as an intermediate in nitrogen transformations, and its potential as a precursor to other valuable chemical compounds, are central to its application in synthetic chemistry. The ability of hydroxylamine derivatives to undergo various chemical reactions makes them versatile components in the synthesis of a wide array of compounds (Soler-Jofra, Pérez, & van Loosdrecht, 2020).
Wissenschaftliche Forschungsanwendungen
Hydroxylamine and Nitrogen Cycle
Hydroxylamine is a key intermediate in the nitrogen cycle, involved in the conversion of ammonium to nitrite by aerobic ammonium oxidizing bacteria and archaea. This process is crucial for understanding nitrogen losses in the form of greenhouse gases like NO and N2O, where hydroxylamine plays a significant role. The pathways and factors promoting these emissions are vital for characterizing microbial interactions within microbial communities and engineered systems, highlighting the importance of hydroxylamine in environmental and biological systems (Soler-Jofra, Pérez, & van Loosdrecht, 2020).
Biological Activity and Therapeutic Potential
Hydroxylamine exhibits both mutagenic potential in vitro and carcinostatic activity against certain tumors in animals, alongside its role in inactivating cellular enzymes and some viruses. Its dual nature as both a potential therapeutic agent and a compound of concern due to its mutagenic capabilities underscores the complexity of its biochemical interactions and the need for further investigation into its therapeutic applications (Gross, 1985).
Antioxidant Activities
The review on the antioxidant properties of hydroxycinnamic acids, which include derivatives like hydroxylamine, emphasizes their significant biological properties and the importance of understanding the structure-activity relationships (SARs) to generate more potent antioxidant molecules. This understanding can contribute to the management of oxidative stress-related diseases, showcasing the potential health benefits of hydroxylamine and its derivatives in reducing oxidative stress (Razzaghi-Asl et al., 2013).
Oxalate Metabolism and Hyperoxaluria Treatment
Primary hyperoxaluria type 1 (PH1) is a genetic disorder that leads to excessive oxalate production, and emerging therapies aim to reduce oxalate levels. Strategies include using RNA interference to block key enzymes in oxalate production pathways, indicating potential applications of hydroxylamine derivatives in treating conditions related to oxalate metabolism (Dejban & Lieske, 2022).
Safety and Hazards
“®-N-(1-Phenylethyl)hydroxylamine oxalate” is classified as a dangerous substance. It has hazard statements H301 and H314, indicating that it is toxic if swallowed and causes severe skin burns and eye damage . Safety precautions include wearing protective gloves, clothing, eye protection, and face protection, and using the substance only outdoors or in a well-ventilated area .
Wirkmechanismus
Target of Action
It is known that this compound is used for the resolution of racemates in synthesis , suggesting that it may interact with a variety of molecular targets depending on the specific context of the reaction.
Mode of Action
As a resolving agent in synthesis, it likely interacts with its targets to facilitate the separation of enantiomers in racemic mixtures .
Biochemical Pathways
Given its role in the resolution of racemates, it can be inferred that it may influence pathways involving the synthesis and metabolism of chiral compounds .
Result of Action
Its role in the resolution of racemates suggests that it can facilitate the separation of enantiomers, potentially influencing the stereochemical properties of synthesized compounds .
Action Environment
The action, efficacy, and stability of ®-N-(1-Phenylethyl)hydroxylamine oxalate can be influenced by various environmental factors. These may include the pH, temperature, and solvent conditions of the reaction environment .
Eigenschaften
IUPAC Name |
oxalic acid;N-[(1R)-1-phenylethyl]hydroxylamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11NO.C2H2O4/c1-7(9-10)8-5-3-2-4-6-8;3-1(4)2(5)6/h2-7,9-10H,1H3;(H,3,4)(H,5,6)/t7-;/m1./s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GUXMGLCOBSBIKH-OGFXRTJISA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=CC=C1)NO.C(=O)(C(=O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](C1=CC=CC=C1)NO.C(=O)(C(=O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13NO5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60499911 | |
| Record name | Oxalic acid--(1R)-N-hydroxy-1-phenylethan-1-amine (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60499911 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
227.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(R)-N-(1-Phenylethyl)hydroxylamine oxalate | |
CAS RN |
118743-81-0 | |
| Record name | Oxalic acid--(1R)-N-hydroxy-1-phenylethan-1-amine (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60499911 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (alphaR)-N-Hydroxy-alpha-methyl-benzenemethanamine ethanedioate salt (1:1) | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






